molecular formula C9H9NO B13169446 2H-1-Benzopyran-2-amine CAS No. 67747-72-2

2H-1-Benzopyran-2-amine

Cat. No.: B13169446
CAS No.: 67747-72-2
M. Wt: 147.17 g/mol
InChI Key: ZGKVRYOUJKEBAL-UHFFFAOYSA-N
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Description

Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of 2H-CHROMEN-2-AMINE consists of a chromene ring with an amine group attached at the second position, making it a versatile scaffold for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 2H-CHROMEN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include chromenones, dihydrochromenes, and various substituted chromene derivatives .

Mechanism of Action

The mechanism of action of 2H-CHROMEN-2-AMINE involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and π–π stacking interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

2H-CHROMEN-2-AMINE can be compared with other similar compounds, such as:

The uniqueness of 2H-CHROMEN-2-AMINE lies in its versatile amine group, which allows for a wide range of chemical modifications and biological activities.

Properties

CAS No.

67747-72-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2H-chromen-2-amine

InChI

InChI=1S/C9H9NO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6,9H,10H2

InChI Key

ZGKVRYOUJKEBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(O2)N

Origin of Product

United States

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